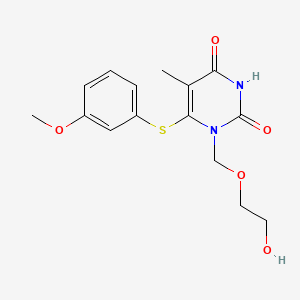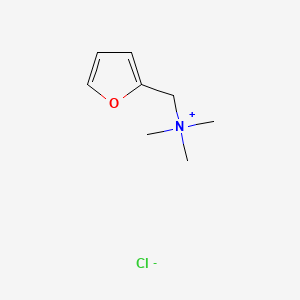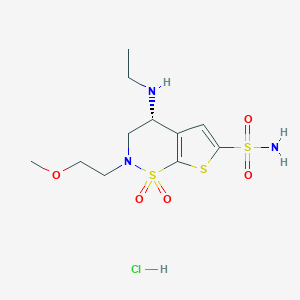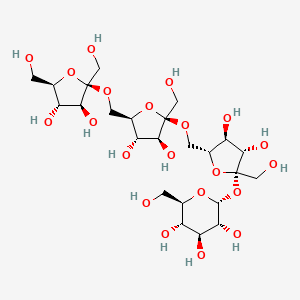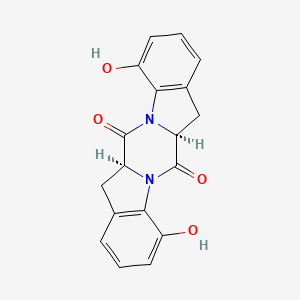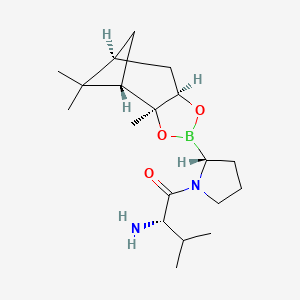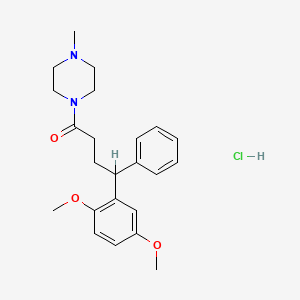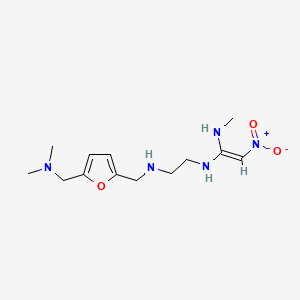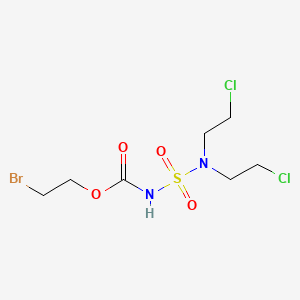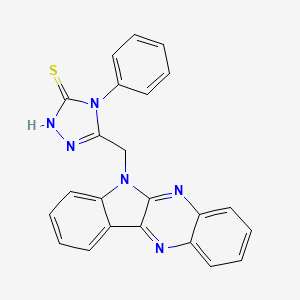
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- is a complex organic compound with a molecular formula of C24H18N6OS . This compound is notable for its unique structure, which combines a triazole ring with an indoloquinoxaline moiety and a phenyl group. Such a structure endows the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the indoloquinoxaline moiety and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield sulfonic acids, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and other biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-
- 1H-1,3,4-Triazole-2-thiol, 1-(4-methoxyphenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-
Uniqueness
Compared to similar compounds, 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- stands out due to its specific substitution pattern and the presence of the indoloquinoxaline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116989-68-5 |
|---|---|
Formule moléculaire |
C23H16N6S |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H16N6S/c30-23-27-26-20(29(23)15-8-2-1-3-9-15)14-28-19-13-7-4-10-16(19)21-22(28)25-18-12-6-5-11-17(18)24-21/h1-13H,14H2,(H,27,30) |
Clé InChI |
KZZCZDBYWVKXJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


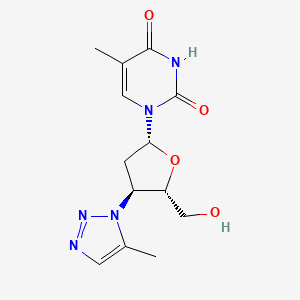
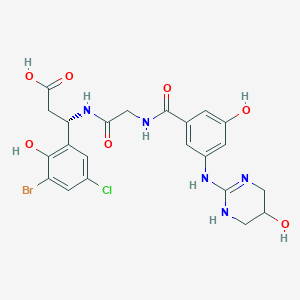
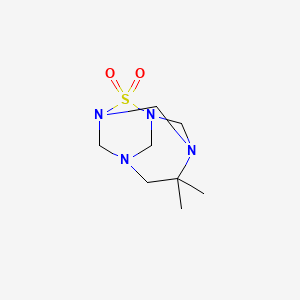
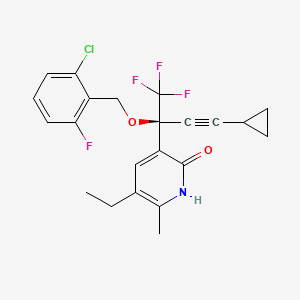
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
